molecular formula C36H24N6O10 B11105741 bis{4-[(E)-{2-[(2-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl} benzene-1,4-dicarboxylate

bis{4-[(E)-{2-[(2-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl} benzene-1,4-dicarboxylate

Cat. No.: B11105741
M. Wt: 700.6 g/mol
InChI Key: DNXOEPZYBOSDSO-DITNJDIQSA-N
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Description

BIS(4-{[(E)-2-(2-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL) TEREPHTHALATE is a complex organic compound characterized by the presence of nitrobenzoyl and hydrazono groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BIS(4-{[(E)-2-(2-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL) TEREPHTHALATE typically involves multi-step organic reactions. One common method includes the condensation of 2-nitrobenzoyl hydrazine with terephthalic acid derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as recrystallization and chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

BIS(4-{[(E)-2-(2-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL) TEREPHTHALATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields corresponding amines, while oxidation may produce nitroso derivatives .

Scientific Research Applications

BIS(4-{[(E)-2-(2-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL) TEREPHTHALATE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of BIS(4-{[(E)-2-(2-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL) TEREPHTHALATE involves its interaction with molecular targets through its nitro and hydrazono groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved may include oxidative stress induction and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

  • 4-{(E)-[2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 3,6-DICHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE
  • 2-Ethoxy-4-[(E)-({4-[(4-nitrobenzoyl)amino]benzoyl}hydrazono)methyl]phenyl benzoate

Uniqueness

Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C36H24N6O10

Molecular Weight

700.6 g/mol

IUPAC Name

bis[4-[(E)-[(2-nitrobenzoyl)hydrazinylidene]methyl]phenyl] benzene-1,4-dicarboxylate

InChI

InChI=1S/C36H24N6O10/c43-33(29-5-1-3-7-31(29)41(47)48)39-37-21-23-9-17-27(18-10-23)51-35(45)25-13-15-26(16-14-25)36(46)52-28-19-11-24(12-20-28)22-38-40-34(44)30-6-2-4-8-32(30)42(49)50/h1-22H,(H,39,43)(H,40,44)/b37-21+,38-22+

InChI Key

DNXOEPZYBOSDSO-DITNJDIQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)C(=O)OC4=CC=C(C=C4)/C=N/NC(=O)C5=CC=CC=C5[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)C(=O)OC4=CC=C(C=C4)C=NNC(=O)C5=CC=CC=C5[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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